molecular formula C9H8OS B15208174 Benzofuran-2-ylmethanethiol

Benzofuran-2-ylmethanethiol

Cat. No.: B15208174
M. Wt: 164.23 g/mol
InChI Key: YZEMYQZIRRDCBF-UHFFFAOYSA-N
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Description

Benzofuran-2-ylmethanethiol is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring this compound is characterized by the presence of a thiol group (-SH) attached to the methylene bridge (-CH2-) at the 2-position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-2-ylmethanethiol typically involves the introduction of a thiol group to a benzofuran derivative. One common method is the reaction of benzofuran-2-carbaldehyde with a thiol reagent under reducing conditions. For example, benzofuran-2-carbaldehyde can be reacted with hydrogen sulfide (H2S) in the presence of a reducing agent such as sodium borohydride (NaBH4) to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Benzofuran-2-ylmethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form benzofuran-2-ylmethane.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Benzofuran-2-ylmethane.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Benzofuran-2-ylmethanethiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of benzofuran-2-ylmethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is the basis for its potential biological activities, such as antimicrobial and anticancer effects. The benzofuran ring system may also interact with biological membranes and other cellular components, contributing to its overall activity.

Comparison with Similar Compounds

    Benzofuran: The parent compound without the thiol group.

    Benzofuran-2-carbaldehyde: A precursor in the synthesis of benzofuran-2-ylmethanethiol.

    Benzothiophene: A sulfur analog of benzofuran with a thiophene ring fused to a benzene ring.

Uniqueness: this compound is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other benzofuran derivatives and similar heterocyclic compounds.

Properties

Molecular Formula

C9H8OS

Molecular Weight

164.23 g/mol

IUPAC Name

1-benzofuran-2-ylmethanethiol

InChI

InChI=1S/C9H8OS/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-5,11H,6H2

InChI Key

YZEMYQZIRRDCBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CS

Origin of Product

United States

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